Pentanediol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29348-79-6 |
|---|---|
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
pentane-1,1-diol |
InChI |
InChI=1S/C5H12O2/c1-2-3-4-5(6)7/h5-7H,2-4H2,1H3 |
InChI Key |
UWJJYHHHVWZFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Pentanediols
Catalytic and Chemo-catalytic Routes to Pentanediol Isomers
Various catalytic approaches have been developed to produce different this compound isomers, leveraging both biomass and petroleum-derived precursors.
Furfural (B47365), a prominent biomass-derived platform chemical, serves as a key precursor for the synthesis of pentanediols, particularly 1,5-pentanediol (B104693) and 1,2-pentanediol (B41858) nih.govacs.orgresearchgate.netacs.org.
Multi-step processes for converting furfural to 1,5-pentanediol often involve several intermediates. Furfural is initially hydrogenated to tetrahydrofurfuryl alcohol (THFA) researchgate.netosti.govwikipedia.org. THFA can then undergo dehydration to form dihydropyran (DHP) osti.govgoogle.comconfex.com. Subsequently, DHP is hydrated to 2-hydroxytetrahydropyran (B1345630) (2-HY-THP), which exists in equilibrium with its ring-opened tautomer, 5-hydroxyvaleraldehyde (5-HVal) osti.govconfex.comresearchgate.net. The hydrogenation of 2-HY-THP or 5-HVal then yields 1,5-pentanediol osti.govconfex.com.
Table 1: Key Intermediates and Conversions in Multi-Step this compound Synthesis from Furfural
| Intermediate | Precursor | Subsequent Reaction(s) | Product(s) | Yield (where reported) | Source(s) |
| Tetrahydrofurfuryl Alcohol | Furfural | Dehydration | Dihydropyran (DHP) | - | osti.govwikipedia.orggoogle.comconfex.com |
| Dihydropyran (DHP) | Tetrahydrofurfuryl Alcohol | Hydration | 2-Hydroxytetrahydropyran (2-HY-THP) | Up to 100% | osti.govgoogle.comconfex.comresearchgate.net |
| 2-Hydroxytetrahydropyran (2-HY-THP) | Dihydropyran (DHP) | Ring-opening tautomerization; Hydrogenation | 5-Hydroxyvaleraldehyde (5-HVal); 1,5-Pentanediol | Up to 97% (1,5-PD) | osti.govconfex.comresearchgate.netresearchgate.netnih.gov |
| 5-Hydroxyvaleraldehyde (5-HVal) | 2-Hydroxytetrahydropyran (2-HY-THP) | Hydrogenation | 1,5-Pentanediol | - | osti.govconfex.com |
Direct hydrogenolysis offers a more streamlined approach to this compound production from furfural and its derivatives. For instance, tetrahydrofurfuryl alcohol (THFA) can be directly converted to 1,5-pentanediol through chemoselective hydrogenolysis, often catalyzed by bimetallic catalysts such as Rh/SiO2 modified with ReOx species mdpi.comrsc.org. This direct route can achieve high yields, with a 94% yield of 1,5-pentanediol from THFA reported using a Rh–ReOx/C catalyst acs.org.
One-pot strategies aim to achieve the conversion in a single reactor, minimizing separation steps. For example, the direct catalytic conversion of furfural to 1,5-pentanediol has been achieved under mild conditions using a Pt/Co2AlO4 catalyst, representing a significant advancement in direct synthesis with high yields rsc.org. Another one-pot approach utilizes Pd-added Ir–ReOx/SiO2 catalysts for the selective conversion of furfural to 1,5-pentanediol, achieving a maximum yield of 71.4% rsc.org. Supported RANEY® Ni–Sn alloy catalysts have also been employed for the one-pot conversion of furfural to 1,4-pentanediol (B150768), with yields up to 87% nih.gov.
Table 2: Direct Hydrogenolysis and One-Pot Conversions of Furfural to Pentanediols
| Starting Material | Target this compound | Catalyst System | Yield (where reported) | Source(s) |
| Furfural | 1,5-Pentanediol | Pt/Co2AlO4 | High yield | rsc.org |
| Furfural | 1,5-Pentanediol | Pd–Ir–ReOx/SiO2 | 71.4% | acs.orgrsc.org |
| Furfural | 1,4-Pentanediol | Supported RANEY® Ni–Sn alloy | Up to 87% | nih.gov |
| Tetrahydrofurfuryl Alcohol | 1,5-Pentanediol | Rh–ReOx/C | 94% | rsc.orgacs.org |
| Furfuryl Alcohol | 1,2-Pentanediol, 1,5-Pentanediol | Pt/MgO | 74.6% (total PeD) | mdpi.com |
Levulinic acid (LA) and its derivatives, such as ethyl levulinate (EL) and γ-valerolactone (GVL), are important biomass-derived platform chemicals for producing pentanediols, particularly 1,4-pentanediol acs.orggoogle.comnih.govrsc.org.
The conversion of levulinic acid to 1,4-pentanediol typically involves hydrogenation reactions. This process often proceeds through γ-valerolactone as an intermediate, which is then further hydrogenated to 1,4-pentanediol google.comrsc.org. Catalysts such as Pd–Cu/ZrO2 have been used for the one-pot synthesis of γ-valerolactone and 1,4-pentanediol from levulinic acid in water acs.org. Cu-based catalysts, including CuMgAl layered double hydroxides, have shown high efficiency in the hydrogenation of ethyl levulinate to 1,4-pentanediol, achieving yields up to 97.7% rsc.orgresearchgate.netrsc.org. Noble metal catalysts like Ru, Pd, Pt, Ir, and Rh are also effective for the one-pot conversion of levulinic acid to 1,4-pentanediol, though they can be costly researchgate.net. For instance, a Pt-Mo/hydroxyapatite bimetallic catalyst selectively transforms levulinic acid to 1,4-pentanediol under aqueous conditions, with a concerted effect between Pt nanoparticles and molybdenum oxides promoting the hydrogenation of intermediates researchgate.net.
Table 3: Synthesis of Pentanediols from Levulinic Acid and Derivatives
| Starting Material | Target this compound | Catalyst System | Yield (where reported) | Source(s) |
| Levulinic Acid | 1,4-Pentanediol | Pd–Cu/ZrO2 | - | acs.org |
| Levulinic Acid | 1,4-Pentanediol | Pt-Mo/Hydroxyapatite | High activity/selectivity | researchgate.net |
| Levulinic Acid | 1,4-Pentanediol | Saccharomyces cerevisiae | Complete conversion | nih.gov |
| Ethyl Levulinate | 1,4-Pentanediol | CuMgAl layered double hydroxides | Up to 97.7% | rsc.orgresearchgate.netrsc.org |
| Ethyl Levulinate | 1,4-Pentanediol | Bimetallic Cu–Fe/SBA-15 | 92.6% selectivity | researchgate.net |
| γ-Valerolactone | 1,4-Pentanediol | Cu-based catalysts | - | rsc.orgacs.org |
While biomass-derived routes are gaining prominence, traditional synthetic methods for pentanediols have relied on petroleum-derived feedstocks.
For 1,2-pentanediol, n-pentene has been used as a raw material. The process typically involves epoxidation, followed by alkaline hydrolysis and purification in the presence of formic acid and hydrogen peroxide patsnap.comgoogle.comoriprobe.comgoogle.com. This method, however, is noted for potential production safety and pollution concerns google.com.
Another approach for synthesizing 1,2-pentanediol involves the reaction of n-butyraldehyde with paraformaldehyde patsnap.comresearchgate.netgoogle.comresearchgate.netgoogle.com. This multi-step process typically begins with a cross-acyloin condensation between n-butyraldehyde and paraformaldehyde in the presence of a catalyst (e.g., thiazole (B1198619) or imidazole (B134444) salt) to yield 1-hydroxy-2-pentanone (B1216695) as an intermediate patsnap.comresearchgate.netgoogle.com. Subsequent hydrogenation of 1-hydroxy-2-pentanone, often using a Pd/C catalyst, produces 1,2-pentanediol patsnap.comresearchgate.netgoogle.com. The total yield for this two-step method can reach up to 60% with high purity patsnap.comgoogle.com.
Table 4: Synthesis of Pentanediols from Petroleum-Derived Precursors
| Starting Material(s) | Target this compound | Reaction Pathway | Yield (where reported) | Source(s) |
| n-Pentene | 1,2-Pentanediol | Epoxidation, alkaline hydrolysis | 87.5% | patsnap.comgoogle.comoriprobe.comgoogle.com |
| n-Butyraldehyde, Paraformaldehyde | 1,2-Pentanediol | Cross-acyloin condensation to 1-hydroxy-2-pentanone, then hydrogenation | Up to 60% | patsnap.comresearchgate.netgoogle.comresearchgate.netgoogle.com |
The stereoselective synthesis of chiral and meso this compound isomers is crucial for applications requiring specific stereochemical properties. While general searches for "stereoselective synthesis this compound" and specific isomers like "(2R,4R)-pentanediol synthesis" and "meso-2,4-pentanediol synthesis" did not yield detailed synthetic methodologies in the provided search results, the importance of such syntheses is recognized in advanced chemical manufacturing. The ability to control the stereochemistry of diols allows for the production of highly specialized polymers, pharmaceuticals, and fine chemicals with tailored properties. Further research in this area would delve into asymmetric catalysis, enzymatic resolutions, and chiral auxiliary-mediated reactions to achieve high enantiomeric or diastereomeric purity.
Synthesis from Biomass-Derived Furfural and its Derivatives
Biocatalytic and Metabolic Engineering Approaches for this compound Production
The development of sustainable routes for chemical production from renewable feedstocks is crucial for a circular economy. Biocatalysis and metabolic engineering offer promising avenues for the biosynthesis of pentanediols, especially 1,5-PDO, by leveraging microbial cell factories. These approaches involve designing and constructing non-natural metabolic pathways within microorganisms to convert readily available carbon sources, such as glucose, into target diols. nih.govacs.orgacs.orgx-mol.com This often necessitates the identification and characterization of novel enzymes, pathway balancing, and optimization of cofactor supply to enhance production efficiency.
Engineered Microbial Strains for De Novo Biosynthesis
Significant progress has been made in engineering microbial strains for the de novo biosynthesis of 1,5-pentanediol. The primary focus of research in this area has been on Escherichia coli and, more recently, Corynebacterium glutamicum, due to their well-characterized genetics and robust metabolic capabilities.
Engineered Escherichia coli
Escherichia coli has been extensively engineered to produce 1,5-PDO from glucose via various non-natural pathways. One notable approach involves expanding natural lysine (B10760008) pathways to sequentially convert lysine into 5-hydroxyvalerate (5-HV) and then into 1,5-PDO through a 5-hydroxyvaleryl-CoA intermediate. nih.govacs.orgacs.orgx-mol.com Initial studies demonstrated the capability of engineered E. coli strains to produce 0.35 g/L of 1,5-PDO in a medium supplemented with glucose and lysine. nih.govacs.orgx-mol.com When glucose served as the sole primary carbon source, production reached 0.12 g/L. nih.govacs.orgx-mol.com
Further advancements in pathway engineering and process optimization have led to significantly improved titers. For instance, an engineered E. coli strain utilizing a cadaverine-derived pathway achieved 2.62 g/L of 1,5-PDO in shake-flask cultures and an impressive 9.25 g/L with a yield of 0.28 mol/mol glucose in fed-batch fermentation. researchgate.netnih.gov More recent research has seen E. coli strains, specifically those with aldp-knockouts and enhanced NADPH regeneration systems, produce up to 10.98 g/L of 1,5-PDO from 50 g/L glucose in fed-batch fermentation, achieving a yield of 0.22 g/g glucose (0.37 mol/mol). acs.orgnih.gov Another energy-conserving pathway constructed in E. coli for 1,5-PDO synthesis from lysine yielded 726.2 mg/L in shake flasks and 11.7 g/L in a 3 L bioreactor. researchgate.netresearcher.life
Table 1: Production of 1,5-Pentanediol by Engineered Escherichia coli Strains
| Engineered E. coli Strain | Pathway Type | Carbon Source | Production Titer | Yield (mol/mol glucose) | Fermentation Type | Reference |
| Minimally engineered E. coli | Lysine-derived (5-HV-CoA) | Glucose + Lysine | 0.35 g/L | - | Shake-flask | nih.govacs.orgx-mol.com |
| Minimally engineered E. coli | Lysine-derived (5-HV-CoA) | Glucose | 0.12 g/L | - | Shake-flask | nih.govacs.orgx-mol.com |
| Engineered E. coli | Cadaverine-derived | Glucose | 2.62 g/L | - | Shake-flask | researchgate.netnih.gov |
| Engineered E. coli | Cadaverine-derived | Glucose | 9.25 g/L | 0.28 | Fed-batch | researchgate.netnih.gov |
| Strain LE02G2 (aldp-knockout) | L-Lysine-derived | Glucose | 10.98 g/L | 0.37 | Fed-batch | acs.orgnih.gov |
| Engineered E. coli | Lysine-derived (energy-conserving) | Glucose | 11.7 g/L | 0.75 (theoretical) | Bioreactor | researchgate.netresearcher.life |
Engineered Corynebacterium glutamicum
Corynebacterium glutamicum is another promising host organism for the bio-production of C5 chemicals, including 1,5-PDO, due to its inherent efficiency in synthesizing L-lysine. nih.gov Studies have successfully engineered C. glutamicum to produce 1,5-PDO from glucose via L-lysine-derived pathways. researchgate.netnih.gov Similar to E. coli, a cadaverine-derived L-lysine conversion module has been implemented in C. glutamicum to synthesize 1,5-PDO, achieving production titers of 9.25 g/L. nih.gov
Novel Biosynthetic Pathways and Metabolic Modules
The absence of natural pathways for 1,5-PDO necessitates the construction of artificial biosynthetic routes. Current research primarily focuses on pathways derived from amino acids, particularly lysine and its decarboxylated product, cadaverine (B124047).
Lysine-derived Pathways
Lysine is a frequently utilized precursor for 1,5-PDO biosynthesis. nih.govacs.orgresearchgate.netresearcher.lifeacs.orgx-mol.comacs.orgnih.gov One established pathway involves the conversion of lysine to 5-aminovalerate (5-AVA), followed by its transformation into 5-hydroxyvalerate (5-HV), and finally reduction to 1,5-PDO. nih.govacs.orgacs.orgx-mol.comacs.orgnih.gov Key enzymatic steps in this route include the action of lysine monooxidase (DavB) and 5-aminovalamidase (DavA), typically sourced from Pseudomonas putida, to convert lysine to 5-AVA. Subsequent conversion of 5-AVA to 5-HV involves a transaminase and an alcohol dehydrogenase. acs.org The final step, the reduction of 5-HV to 1,5-PDO, can proceed via a 5-hydroxyvaleryl-CoA intermediate, which is generally considered more energy-efficient than direct carboxylic acid reductase-based pathways. nih.govacs.orgx-mol.com
An advanced energy-conserving artificial pathway has been designed where lysine is converted into 1,5-PDO through a series of decarboxylation, two transamination, and two reduction reactions. researchgate.netresearcher.life This pathway boasts a high theoretical yield of 0.75 mol/mol glucose, demonstrating its potential for efficient production. researchgate.netresearcher.life
Cadaverine-derived Pathways
Cadaverine (pentane-1,5-diamine) is a diamine formed through the decarboxylation of lysine. researchgate.netnih.govnih.govbrainly.ph Biosynthetic pathways leveraging cadaverine as an intermediate have shown significant promise for 1,5-PDO production. In these pathways, cadaverine is converted to 1,5-PDO, often through 5-hydroxyvalerate (5-HV) as an intermediate. researchgate.netnih.gov This route has demonstrated a higher theoretical yield of 0.70 mol/mol glucose and improved catalytic efficiency compared to some other reported pathways. researchgate.netnih.gov The enzymatic cascade typically involves lysine decarboxylase (CadA) to produce cadaverine, followed by cadaverine aminotransferase (PatA), glutaraldehyde (B144438) dehydrogenase (PatD), a carboxylic acid reductase, and an alcohol dehydrogenase to complete the conversion to 1,5-PDO. researchgate.net The successful implementation of this pathway in engineered E. coli has led to high 1,5-PDO titers in fed-batch fermentations. researchgate.netnih.gov
Table 2: Comparison of Lysine- and Cadaverine-Derived Pathways for 1,5-Pentanediol Biosynthesis
| Pathway Type | Key Intermediates | Key Enzymes (Examples) | Theoretical Yield (mol/mol glucose) | Advantages | Reference |
| Lysine-derived | Lysine, 5-AVA, 5-HV, 5-hydroxyvaleryl-CoA | DavB, DavA, Transaminase, Alcohol Dehydrogenase, CoA-transferase | - (energy-efficient) | Energy-efficient via CoA-based route | nih.govacs.orgacs.orgx-mol.com |
| Lysine-derived (Energy-conserving) | Lysine, 5-aminopentanal, 5-amino-1-pentanol | Lysine decarboxylase, Transaminases, Reductases | 0.75 | High theoretical yield, energy-conserving | researchgate.netresearcher.life |
| Cadaverine-derived | Lysine, Cadaverine, 5-HV | CadA, PatA, PatD, Carboxylic Acid Reductase, Alcohol Dehydrogenase | 0.70 | High theoretical yield, high catalytic efficiency | researchgate.netnih.gov |
Catalysis Science and Engineering in Pentanediol Production
Heterogeneous Catalysis: Design and Performance
Heterogeneous catalysts are the cornerstone of modern pentanediol production from biomass, favored for their ease of separation and recyclability. Research focuses on designing robust catalysts with high activity and selectivity, which involves the careful selection of metals, supports, and modifiers to create optimal active sites for the complex reaction network.
Noble metals are highly effective for the hydrogenation and hydrogenolysis steps in this compound synthesis due to their intrinsic activity, often enabling reactions under milder conditions than their non-noble counterparts. google.comcncb.ac.cn
Rhodium (Rh): Rhodium-based catalysts, often modified with metal oxides like Rhenium oxide (ReOₓ) or Molybdenum oxide (MoOₓ), are particularly effective. A Rh–MoOₓ/SiO₂ catalyst achieved a 70% yield of 1,4-pentanediol (B150768) (1,4-PDO) from levulinic acid at a low temperature of 80°C. cncb.ac.cn The modifier, MoOₓ, is thought to enhance the adsorption and activation of the carboxylic acid group, thereby accelerating the hydrogenation rate. cncb.ac.cn Similarly, Rh catalysts supported on materials like octahedral molecular sieves (OMS-2) have been used to convert furfural (B47365) to 1,2-pentanediol (B41858) (1,2-PDO) with high conversion and selectivity. nih.gov
Ruthenium (Ru): Ruthenium is a versatile and more affordable noble metal catalyst. Ru supported on ordered mesoporous carbon (CMK-3) has demonstrated a 90% yield of 1,4-PDO from furfural in a one-pot reaction. rsc.org Modifying Ru with ReOₓ has been shown to produce a 1,4-PDO yield of 82% from levulinic acid. cncb.ac.cn The choice of support is critical; for instance, Ru/MnOₓ showed superior performance for producing 1,2-PDO from furfuryl alcohol compared to other supports like MgO or ZrO₂. google.com
Platinum (Pt): Platinum catalysts are also widely studied. Pt supported on magnesium oxide (Pt/MgO) can produce a combined selectivity of nearly 75% for 1,2-PDO and 1,5-pentanediol (B104693) (1,5-PDO) from furfuryl alcohol. rug.nl The addition of promoters like iron to form Pt-Fe bimetallic nanoparticles on a magnesium titanate support has been reported to significantly boost the production rate of 1,2-PDO from furfural, even at low hydrogen pressures. rsc.org
Palladium (Pd): Palladium catalysts, particularly when engineered as atomically dispersed single-atom or low-nuclearity clusters on supports like N-doped carbon, exhibit exceptional activity. One such catalyst achieved a >99% yield of 1,4-PDO from levulinic acid at 80°C and near-atmospheric pressure. cncb.ac.cn Bifunctional Pd catalysts on acidic supports like montmorillonite (B579905) K-10 (MMT-K10) have been used for the direct conversion of furfural to 1,2-PDO. nih.gov
Iridium (Ir): Iridium catalysts, often modified with ReOₓ, are effective for producing 1,5-PDO. A Pd-added Ir–ReOₓ/SiO₂ catalyst was used in a one-pot, two-step temperature process to convert furfural to 1,5-PDO with a yield of 71.4%. nih.govnih.gov
Interactive Data Table: Performance of Noble Metal Catalysts in this compound Production
| Catalyst | Feedstock | Product | Yield/Selectivity | Conditions | Reference |
|---|---|---|---|---|---|
| Rh–MoOₓ/SiO₂ | Levulinic Acid | 1,4-PDO | 70% Yield | 80°C | cncb.ac.cn |
| RuRe/C | Levulinic Acid | 1,4-PDO | 82% Yield | 140°C | cncb.ac.cn |
| 1% Rh/OMS-2 | Furfural | 1,2-PDO | 87% Selectivity | 160°C, 30 atm H₂ | nih.gov |
| Pd(0.66%)-Ir-ReOₓ/SiO₂ | Furfural | 1,5-PDO | 71.4% Yield | 120°C, 60 atm H₂ | nih.govnih.gov |
| 2Pt/MgO | Furfuryl Alcohol | 1,2-PDO + 1,5-PDO | 59.4% + 15.2% Selectivity | 160°C, 1 MPa H₂ | rug.nl |
| Pdₙ/NC@SBA-15 | Levulinic Acid | 1,4-PDO | >99% Yield | 80°C, 0.1 MPa H₂ | cncb.ac.cn |
The high cost of noble metals is a significant barrier to the large-scale industrial production of biomass-derived chemicals. cncb.ac.cn This has driven extensive research into catalysts based on abundant, less expensive base metals like copper (Cu), cobalt (Co), and nickel (Ni). cncb.ac.cnresearchgate.net
Copper-based catalysts have emerged as promising alternatives, particularly for the hydrogenation of esters like alkyl levulinates to 1,4-PDO, as they avoid the corrosion issues associated with acidic feedstocks. cncb.ac.cnacs.org However, they are generally less active for direct carboxylic acid reduction and often require higher reaction temperatures than noble metal systems. google.comcncb.ac.cn
Key research findings include:
A Cu/MgO catalyst derived from a layered double hydroxide (B78521) precursor gave a 1,4-PDO yield of 53.6% from levulinic acid, although it suffered from deactivation due to copper particle agglomeration. cncb.ac.cn
For the conversion of γ-valerolactone (GVL) to 1,4-PDO, a Cu/ZrO₂ catalyst outperformed even some supported Ru catalysts. cncb.ac.cn
Bifunctional Cu-MFI (zeolite) catalysts have shown excellent performance in converting furfuryl alcohol to pentanediols, achieving 99.7% conversion and 91% combined this compound selectivity. acs.org The high activity was attributed to highly dispersed Cu species and Brønsted acid sites from the zeolite support. acs.org
CuMgAl catalysts derived from layered double hydroxides have been used for the hydrogenation of furfural, yielding both 1,2-PDO and 1,5-PDO. The presence of magnesium was found to promote the dispersion of copper and create basic sites that are crucial for the reaction. uni-greifswald.de
Other non-noble systems, such as Co-Al nanoparticles, have been reported for the conversion of furfural to 1,5-PDO, with metallic Co⁰ activating hydrogen and Co³⁺/Al³⁺ providing adsorption sites for the furan (B31954) ring. researchgate.net
Interactive Data Table: Performance of Non-Noble Metal Catalysts in this compound Production
| Catalyst | Feedstock | Product(s) | Yield/Selectivity | Conditions | Reference |
|---|---|---|---|---|---|
| Cu/MgO | Levulinic Acid | 1,4-PDO | 53.6% Yield | 170°C | cncb.ac.cn |
| Cu-MFI (60)-AE | Furfuryl Alcohol | 1,5-PDO + 1,2-PDO | 91% Selectivity | 160°C, 2.5 MPa H₂ | acs.org |
| 10 wt% Cu-Mg₃AlO₄.₅ | Furfuryl Alcohol | 1,2-PDO + 1,5-PDO | 80% Yield (51% 1,2-PDO, 29% 1,5-PDO) | 140°C, 60 bar H₂ | google.com |
| Co-Al nanoparticles | Furfuryl Alcohol | 1,5-PDO | 30% Yield | 150°C, 30 bar H₂ | researchgate.net |
The conversion of furanic compounds like furfural to pentanediols is a cascade reaction that requires different types of active sites. rsc.orgcncb.ac.cn The process typically involves hydrogenation of the aldehyde group (on a metallic site) to form furfuryl alcohol, followed by acid-catalyzed ring-opening and further hydrogenation. rsc.orgcncb.ac.cn Therefore, a bifunctional catalyst with both metallic species and acid sites is needed to achieve high yields. cncb.ac.cn
The synergy between these sites is crucial. The proximity of the metal and acid sites can maximize efficiency by shortening the diffusion distance for reactive intermediates. cncb.ac.cn
Acid-Base and Metal Synergy: In the conversion of GVL to 1,4-PDO, a Cu/Mg₁․₅AlOₓ catalyst demonstrated high yield due to the synergistic effect of well-dispersed copper nanoparticles and adjacent basic sites provided by the support. cncb.ac.cn Similarly, for the conversion of furfural, the basic sites on a catalyst can influence the adsorption configuration of the furfuryl alcohol intermediate, directing the reaction towards either 1,2-PDO or 1,5-PDO. growingscience.com
Brønsted vs. Lewis Acidity: The type of acid site is also important. Brønsted acid sites are often key for promoting the ring-opening of furfuryl alcohol. cncb.ac.cnacs.org For example, an iodine-modified Pt-based catalyst created in situ hydrogen spillover-induced H⁻Pt–I–H⁺ pairs that supplied Brønsted acidity, enabling strong synergistic catalysis for the tandem conversion of furfural to 1,4-PDO. cncb.ac.cn In other systems, a combination of Lewis and Brønsted acids can play a synergistic role. researchgate.net
Metal-Support Interactions: Strong metal-support interactions can also create synergistic effects. For instance, a Pt@Al₂O₃ catalyst derived from a metal-organic framework (MIL-53) exhibited strong interaction between Pt and penta-coordinated aluminum, which acted as Brønsted acidic sites, leading to high yields of 1,5-PDO. acs.org
Homogeneous Catalysis for this compound Transformations
While heterogeneous catalysis dominates the field, some studies have explored homogeneous catalysts for this compound production. These systems can offer high activity and selectivity under mild conditions but face significant challenges in catalyst separation and recycling, which limits their industrial appeal. rug.nl
Biocatalysis: Enzyme Discovery and Engineering for this compound Pathways
Biocatalysis represents a frontier in sustainable chemical production, offering the potential for high selectivity under mild, aqueous conditions. As no natural metabolic pathways for 1,5-pentanediol exist, researchers have focused on metabolic engineering to create them within microbial hosts like Escherichia coli and Corynebacterium glutamicum. cncb.ac.cnresearchgate.netmdpi.com
These efforts typically involve designing and constructing novel, non-natural pathways that convert renewable feedstocks like glucose into this compound. cncb.ac.cnmdpi.com
Engineered Pathways: A common strategy is to leverage the host organism's natural lysine (B10760008) biosynthesis pathway. cncb.ac.cnnih.gov In one approach, lysine is used as a direct precursor and is converted through two synthetic modules into 1,5-PDO. mdpi.com This involves enzymes that transform lysine into the key intermediate 5-hydroxyvalerate (5-HV), which is then reduced to 1,5-PDO. cncb.ac.cnresearchgate.net
Enzyme Discovery and Engineering: The success of these pathways hinges on identifying and optimizing key enzymes. Carboxylic acid reductases (CARs) are crucial for the final reduction step. nih.govresearchgate.net Researchers have screened CARs from various microorganisms, such as Mycobacterium marinum and Mycobacterium avium, to find the most efficient variants. nih.gov Protein engineering, creating mutants like the M296E variant of a M. avium CAR, has led to significant improvements in 1,5-PDO production, reaching titers as high as 23.5 g/L in a bioreactor. nih.gov
System-Level Optimization: Beyond single enzymes, optimizing the entire microbial system is necessary. This includes balancing the expression of pathway genes, enhancing the supply of cofactors like NADPH, and engineering transporter proteins to improve the uptake of precursors and export of products. cncb.ac.cnresearchgate.net By combining these strategies, engineered strains have successfully produced 1,5-PDO directly from glucose. cncb.ac.cnmdpi.com
While biocatalytic production of 1,2-pentanediol is less developed, some enzymes show relevant activity. For example, the alditol oxidase (AldO) from Streptomyces coelicolor can oxidize 1,2-pentanediol, demonstrating enzymatic interaction with this compound.
Advanced Catalyst Characterization Techniques
The rational design and optimization of heterogeneous catalysts for this compound production rely heavily on a suite of advanced characterization techniques. These methods provide critical insights into the physicochemical properties of the catalysts, such as their structure, morphology, surface properties, and the nature of their active sites, which are essential for establishing structure-performance relationships. nih.gov
Table: Key Catalyst Characterization Techniques and Their Applications in this compound Synthesis
| Technique | Abbreviation | Information Provided | Example Application in this compound Catalyst Research |
|---|---|---|---|
| Brunauer–Emmett–Teller Analysis | BET | Measures specific surface area and pore size distribution. | Used to determine the surface area of a Rh/OMS-2 catalyst (72 m²/g), indicating a high surface available for reaction. nih.gov |
| Scanning Electron Microscopy | SEM | Provides images of the surface morphology and topography of the catalyst. | Used to study the morphology of CuMgAl catalysts and Pd-Cu/ZrO₂ catalysts. growingscience.com |
| High-Resolution Transmission Electron Microscopy | HR-TEM | Visualizes catalyst nanoparticles, allowing measurement of particle size and observation of lattice fringes and dispersion. | Confirmed the high dispersion and average particle size (~2 nm) of Rh metal on an OMS-2 support. nih.gov |
| X-ray Diffraction | XRD | Determines the crystalline structure, phase composition, and crystallite size of the catalyst and support. | Used to study the crystallinity of Pt/MgO catalysts and to identify the formation of spinel structures in MgAl₂O₄ supports. rug.nl |
| X-ray Photoelectron Spectroscopy | XPS | Analyzes the elemental composition and chemical (oxidation) states of elements on the catalyst surface. | Revealed that in a Pt-Fe/MT catalyst, Pt was in a metallic state while Fe existed as Fe²⁺ decorated on the Pt particles. rsc.org Also used to determine the Cu⁺/Cu²⁺ ratio on CuMgAlO catalysts. growingscience.com |
| Temperature-Programmed Reduction | H₂-TPR | Measures the reducibility of metal oxide species on the catalyst, providing information on metal-support interactions. | Showed that modification with MgAl₂O₄ lowered the reduction temperature of PtOx species, indicating altered metal-support interactions. |
| Temperature-Programmed Desorption | TPD | Quantifies the number and strength of acid or base sites on a catalyst surface using probe molecules like ammonia (B1221849) (NH₃-TPD) or carbon dioxide (CO₂-TPD). | NH₃-TPD and CO₂-TPD were used to measure the acid and base sites on CuMgAlO and Rh/OMS-2 catalysts, which are critical for the ring-opening step. nih.govgrowingscience.com |
| H₂ Pulse Chemisorption | - | Measures the active metal surface area and metal dispersion by quantifying the amount of hydrogen that chemically adsorbs to the metal sites. | Determined that Rh dispersion was 14.8% on a Rh/OMS-2 catalyst, indicating a high availability of active sites. researchgate.net |
| Raman Spectroscopy | - | Provides information about molecular vibrations and crystal structures, useful for identifying specific phases and species on the catalyst. | Used to characterize Rh/OMS-2 catalysts and can be applied in situ to probe the role of water in the reaction mechanism. cncb.ac.cnnih.gov |
Mechanistic and Kinetic Studies of Catalytic Reactions (e.g., Reaction Pathways, Rate-Determining Steps, Langmuir-Hinshelwood-Hougen-Watson Models)
Reaction Pathways
The catalytic production of pentanediols from biomass-derived feedstocks involves multi-step reaction networks. The specific pathway is highly dependent on the starting material, catalyst type, and reaction conditions.
From Furfural: The conversion of furfural to pentanediols can proceed through several routes. A common pathway involves the initial hydrogenation of furfural to furfuryl alcohol (FAL). rsc.orgrsc.org From FAL, the reaction can diverge to produce either 1,2-pentanediol (1,2-PDO) or 1,5-pentanediol (1,5-PDO). The formation of 1,2-PDO typically involves the selective opening of the furan ring. mdpi.com For instance, using a bifunctional Rh/OMS-2 catalyst, furfural is first hydrogenated to furfuryl alcohol, which then undergoes hydrogenolysis to yield 1,2-pentanediol. acs.org Another proposed mechanism on a Pt/HT catalyst suggests that the furan ring is adsorbed on the platinum nanoparticles, and the formyl group is converted to an alcohol species on the basic sites of the hydrotalcite support. Subsequent ring opening and hydrogenation lead to 1,2-pentanediol. researchgate.net
The synthesis of 1,5-PDO from furfural often proceeds via tetrahydrofurfuryl alcohol (THFA). osti.govacs.org A novel and economically favorable route involves the dehydration of THFA to dihydropyran (DHP), followed by hydration to 2-hydroxytetrahydropyran (B1345630) (2-HY-THP). This intermediate then undergoes a ring-opening tautomerization to 5-hydroxyvaleraldehyde (5-HY-Val), which is subsequently hydrogenated to 1,5-PDO. osti.govacs.org
The production of 1,4-pentanediol (1,4-PDO) from furfural follows a distinct pathway that involves a Piancatelli rearrangement. This process, utilizing a bifunctional catalyst like Ru supported on ordered mesoporous carbon (CMK-3) with CO2 and H2, can yield 1,4-PDO exclusively. rsc.org Another route to 1,4-PDO from furfural involves the alcoholysis of the intermediate FAL to an alkyl levulinate, which is then converted to 1,4-PDO via γ-valerolactone (GVL). rsc.org
From Levulinic Acid and its Derivatives: Levulinic acid (LA) is a key platform molecule for 1,4-PDO production. The typical reaction pathway involves the hydrogenation of LA to γ-valerolactone (GVL), which is then subjected to ring-opening and further hydrogenation to form 1,4-PDO. rsc.org The initial hydrogenation of LA to GVL is generally a rapid step. rsc.org Similarly, ethyl levulinate (EL), an ester of LA, is first hydrogenated to ethyl 4-hydroxyvalerate, which then cyclizes to GVL before being converted to 1,4-PDO. rsc.org
The following table summarizes various reaction pathways for the production of this compound isomers.
| This compound Isomer | Starting Material | Key Intermediates | Catalyst Example |
|---|---|---|---|
| 1,2-Pentanediol | Furfural | Furfuryl alcohol | Rh/OMS-2 acs.org |
| 1,5-Pentanediol | Furfural | Tetrahydrofurfuryl alcohol, 2-hydroxytetrahydropyran, 5-hydroxyvaleraldehyde | Ru/TiO2 osti.gov |
| 1,4-Pentanediol | Furfural | Furfuryl alcohol, Alkyl levulinate, γ-valerolactone | Ru-FeOx/AC + Amberlyst-15 researchgate.net |
| 1,4-Pentanediol | Levulinic Acid | γ-valerolactone, 4-hydroxypentanoic acid | RuRe/C rsc.org |
| 1,4-Pentanediol | Ethyl Levulinate | Ethyl 4-hydroxyvalerate, γ-valerolactone | CoMgAl rsc.org |
Rate-Determining Steps
In the conversion of levulinic acid to 1,4-PDO, kinetic studies have consistently shown that the ring-opening of the γ-valerolactone (GVL) intermediate is the rate-determining step. rsc.org This is due to the high activation energy required for this transformation compared to the initial hydrogenation of LA to GVL. rsc.org For instance, in the hydrogenation of ethyl levulinate over a CoMgAl catalyst, the activation energy for GVL ring-opening to 1,4-PDO is 84.0 kJ mol⁻¹, which is significantly higher than the preceding steps. rsc.org Similarly, first-principles density functional theory calculations for GVL conversion on a Ru(0001) surface indicate that the hydrogenation step following ring-opening is rate-limiting due to the strong interaction between the catalyst and the unsaturated acyl intermediate. osti.gov
For the production of 1,5-PDO from 2-hydroxytetrahydropyran (2-HY-THP), studies have shown that the ring-opening of 2-HY-THP to 5-hydroxyvaleraldehyde is quasi-equilibrated relative to the subsequent hydrogenation. Therefore, the hydrogenation of the aldehyde is considered the rate-determining step. osti.gov
The table below presents activation energies for key steps in this compound production, highlighting the rate-determining steps.
| Reaction Pathway | Catalyst | Reaction Step | Activation Energy (kJ/mol) | Note |
|---|---|---|---|---|
| Ethyl Levulinate to 1,4-Pentanediol | CoMgAl | EL hydrogenation to Ethyl 4-hydroxyvalerate | 63.5 | - |
| Ethyl 4-hydroxyvalerate lactonization to GVL | 78.0 | - | ||
| GVL ring-opening to 1,4-Pentanediol | 84.0 | Rate-determining step rsc.org | ||
| Ethyl Levulinate to 1,4-Pentanediol | Cu₂Co₁/Al₂O₃ | Rate-determining step | 65.1 | Lower than monometallic Cu/Al₂O₃ rsc.org |
| Furfural to 1,2-Pentanediol | Rh/OMS-2 | Formation of Furfuryl Alcohol | 51.5 (12.3 kcal/mol) | - acs.orgresearchgate.net |
| Formation of 1,2-Pentanediol | 115.5 (27.6 kcal/mol) | - acs.orgresearchgate.net | ||
| Furfuryl Alcohol to 1,2-Pentanediol | ZrOCl₂·8H₂O | Overall Reaction | 65 | Pseudo-first-order kinetics researchgate.net |
| VOSO₄·H₂O | 55 | |||
| FeCl₃·6H₂O | 37 |
Langmuir-Hinshelwood-Hougen-Watson (LHHW) Models
To quantitatively describe the kinetics of this compound production, researchers often employ Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. These models are based on the assumption that the reaction takes place on the catalyst surface and involves adsorption of reactants, surface reaction, and desorption of products. bham.ac.uk
For the hydrogenolysis of furfural to 1,2-pentanediol over a bifunctional Rh/OMS-2 catalyst, a dual-site LHHW mechanism has been proposed. acs.orgresearchgate.net This model assumes that the reaction occurs on two different types of active sites. Similarly, in the hydrogenation of furfural to 2-methylfuran (B129897) (a related furanic compound), various LHHW models were screened, including competitive and non-competitive adsorption scenarios. bham.ac.ukcore.ac.uk A dual-site adsorption model, where furfural and dissociated hydrogen adsorb on different sites, provided the best fit to the experimental data. bham.ac.uk
In the hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol over a Ru/TiO₂ catalyst, a single-site LHHW model was found to best describe the kinetics. This model suggests molecular (nondissociative) adsorption of hydrogen, with the surface reaction being the rate-controlling step, and also accounts for product inhibition. acs.org The development and validation of such kinetic models are essential for reactor design and process optimization in the catalytic production of pentanediols. acs.org
Chemical Reactivity and Functionalization of Pentanediols
Selective Oxidation and Reduction Reactions (e.g., to Hydroxyaldehydes, Lactones, Pentanols)
Pentanediols can undergo highly selective oxidation and reduction reactions to yield a range of functionalized compounds.
Oxidation Reactions: Selective oxidation of pentanediols can lead to hydroxyaldehydes, lactones, and other oxygenated products. For instance, 1,5-pentanediol (B104693) can be selectively oxidized through a trienzyme system that incorporates NAD+ recycling and H2O2 removal mechanisms. macsenlab.com This biocatalytic approach highlights the potential for environmentally friendly synthetic routes. In another notable example, the oxidation of 1,2-pentanediol (B41858) by alditol oxidase (AldO) from Streptomyces coelicolor surprisingly yields α-hydroxy acids, such as α-hydroxypentanoic acid, rather than the anticipated α-hydroxy aldehydes. massbank.eu The proposed mechanism for this transformation involves an initial enzymatic oxidation of the diol to an α-hydroxy aldehyde, which then forms a gem-diol hydrate (B1144303) in an aqueous environment, followed by a second enzymatic oxidation step to produce the α-hydroxy acid. massbank.eu Relatedly, 1,5-pentanedial (glutaraldehyde), a dialdehyde, can be derived from pentanediol precursors and is widely recognized for its utility as a protein crosslinking agent and biocide. fishersci.se
Reduction Reactions: Reduction, particularly hydrogenation, is a critical pathway for the synthesis of pentanediols, especially from biomass-derived feedstocks. 1,5-pentanediol can be produced efficiently from furfural (B47365) or tetrahydrofurfuryl alcohol (THFA) through a multi-step hydrogenation process. mdpi.comkianresin.comatamanchemicals.comwikidata.orguni.lusigmaaldrich.com A key intermediate in this process is 2-hydroxytetrahydropyran (B1345630) (2-HY-THP), a cyclic hemiacetal that undergoes ring-opening tautomerization to form 5-hydroxyvaleraldehyde, which is subsequently hydrogenated to 1,5-pentanediol. wikidata.org Similarly, 2-methyl-2,4-pentanediol (MPD) can be synthesized via the hydrogenation of diketones, such as 2,4-pentanedione. nih.gov
Derivatives and Esters Synthesis for Material Applications (e.g., Dibenzoates)
Pentanediols are important building blocks for synthesizing a variety of derivatives and esters, which find extensive use in material applications, particularly as plasticizers and in coatings.
Dibenzoates: Dibenzoate esters of pentanediols are prominent examples of such derivatives. Trimethylpentanediyl Dibenzoate, also known as 1,3-Pentanediol, 2,2,4-Trimethyl-Dibenzoate, is a widely employed plasticizer known for its ability to enhance the elasticity, flexibility, and durability of materials, especially plastics and PVC. fishersci.ca This compound is also utilized in cosmetic products like nail polishes as a softener and is broadly applied in adhesives and paints due to its plasticizing effect. fishersci.ca 2,2,4-Trimethyl-1,3-pentanediol (B51712) dibenzoate (TMPD dibenzoate) is specifically valued for improving the flexibility, durability, and resistance to heat and chemicals in polymers and resins. fishersci.ca Its low volatility and high boiling point also make it an ideal additive in adhesives, coatings, and sealants, contributing to product stability and consistent performance. fishersci.ca Furthermore, 1,5-pentanediol dibenzoate (PDDB) was patented as a plasticizer for vinyl polymers in the 1950s. sigmaaldrich.com Studies have shown that PDDB can serve as an effective plasticizer for PVC, exhibiting comparable glass transition temperature (Tg) depression and tensile properties to commercial plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP), diethylene glycol dibenzoate (DEGDB), and dipropylene glycol dibenzoate (DPGDB). sigmaaldrich.com Notably, PDDB also demonstrates nearly complete biodegradation by the common soil bacterium Rhodococcus rhodocrous. sigmaaldrich.com Isomers of 2,4-pentanediol (B147393) dibenzoate (PDDB) are utilized as internal electron donors in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization, influencing the catalytic performance, stereoselectivity, and molecular weight of the resulting polymer. fishersci.ca
Other Esters and Derivatives: Beyond dibenzoates, other this compound esters contribute to material science. 3-Methyl-1,5-pentanediol (B147205) diacrylate, featuring two reactive acrylate (B77674) functional groups, is valuable in the production of cross-linked polymers and resins. cenmed.com The presence of the 3-methyl group in this compound enhances its solubility and reactivity, and its low viscosity, coupled with good thermal stability and chemical resistance, makes it suitable for various industrial applications, including coatings, adhesives, and sealants. cenmed.com Another derivative, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (CS-12), functions as an emerging green additive in the paint industry and can be synthesized from isobutyraldehyde (B47883) using alkali catalysts such as sodium hydroxide (B78521). wikipedia.org Generally, 1,5-pentanediol derivatives are versatile materials for polyesters, polyester (B1180765) polyols, alkyds, polyurethanes, and reactive monomers, finding applications in coatings, adhesives, inks, fibers, films, synthetic leathers, plasticizers, lubricating oils, elastomers, foams, and molding materials. nih.gov
Ring-Opening and Isomerization Chemistry of this compound Precursors
The production of pentanediols often involves the ring-opening and isomerization of cyclic precursors, particularly from biomass-derived sources.
Ring-Opening Chemistry: Furfural, a biomass-derived aldehyde, serves as a crucial precursor for the synthesis of 1,5-pentanediol. The conversion pathway involves several steps: hydrogenation of furfural to tetrahydrofurfuryl alcohol (THFA), followed by gas-phase dehydration to dihydropyran (DHP). DHP then undergoes hydration to form 2-hydroxytetrahydropyran (2-HY-THP), a cyclic hemiacetal. mdpi.comkianresin.comatamanchemicals.comwikidata.orguni.lusigmaaldrich.comsigmaaldrich.com This 2-HY-THP intermediate is key, as it readily undergoes ring-opening tautomerization in aqueous solution to yield 5-hydroxyvaleraldehyde, which is subsequently hydrogenated to 1,5-pentanediol. wikidata.org This enhanced reactivity of 2-HY-THP through ring-opening is critical for the economic viability of biorenewable 1,5-pentanediol production. wikidata.org The ring-opening of 3,4-dihydro-2H-pyran also represents a route to 1,5-pentanediol precursors. fishersci.seatamanchemicals.com
Isomerization Chemistry: Isomerization plays a role in the structural diversity and properties of pentanediols and their derivatives. 2,4-Pentanediol (PDL), for instance, contains two stereogenic centers, leading to the existence of meso-PDL and racemic-PDL isomers. These isomers exhibit distinct conformational preferences and tunneling splittings, which are important for understanding their behavior in various applications. wikipedia.org The orientation of methyl or ethyl groups in different isomers of diol dibenzoates, such as 2,4-pentanediol dibenzoate (PDDB) and 3,5-heptanediol dibenzoate (HDDB), significantly influences hydrogen transfer reactions during polymerization. This, in turn, affects the activation energy differences between hydrogen transfer and propylene (B89431) insertion reactions, ultimately impacting the molecular weight of the resulting polypropylene. fishersci.ca While not directly a this compound, studies on 1,3-cyclothis compound (B3029237) isomers demonstrate a broader principle: the trans isomer typically imparts higher rigidity and crystallinity to polymers, whereas the cis isomer can lead to degradative ester bond cleavage at lower temperatures, illustrating how isomerism profoundly affects polymer properties and stability. osti.gov
Polymerization Chemistry of this compound Monomers
Pentanediols serve as crucial monomers in the synthesis of various polymers, particularly polyesters and polyurethanes, influencing their final structure and properties.
Polyester Synthesis: Pentanediols are fundamental building blocks for the production of polyesters. 1,5-Pentanediol (1,5-PDO) is a significant raw material for synthesizing both saturated and unsaturated polyesters. sigmaaldrich.com High molecular weight aliphatic polyesters have been successfully synthesized via melt polycondensation using biobased 1,5-pentanediol and various aliphatic diacids containing 4, 5, 6, 9, 10, or 12 carbon atoms. scribd.com Bio-based 1,5-pentanediol (Bio-PDO) offers a sustainable and potentially lower-cost alternative to polyols derived from 1,6-hexanediol (B165255) (HDO), enabling the synthesis of amorphous and semi-crystalline polyester polyols used in solvent-borne coatings and hot melt adhesives. lipidmaps.org Furthermore, 1,4-pentanediol (B150768) has been employed in the preparation of novel polyester polyols suitable for subsequent polyurethane formation in adhesives. nih.gov Poly(pentamethylene 2,5-furanoate) (PPeF), a biobased polyester, is synthesized from 1,5-pentanediol and 2,5-furandicarboxylic acid (FDCA). nih.gov The presence of reactive acrylate groups in derivatives like 3-methyl-1,5-pentanediol diacrylate makes them useful in producing cross-linked polymers and resins. cenmed.com
Polyurethane Synthesis: Pentanediols are also integral monomers in the synthesis of polyurethanes. They are incorporated into the polymer backbone, contributing to the final material's properties. kianresin.comsigmaaldrich.comfishersci.se For example, an ultrasoft thermoplastic polyurethane (TPU) has been synthesized utilizing a polycarbonate polyol composed of 1,6-hexanediol and 3-methyl-1,5-pentanediol. nih.gov Various polyurethanes have been developed using polycarbonate-based polyols derived from 3-methyl-1,5-pentanediol. chemicalbook.com Waterborne polyurethanes (WBPUs), known for their non-toxic and non-flammable characteristics, can be synthesized using different polyols, including those based on hexanediol/pentanediol polycarbonate. uni.lu
The specific isomer and structure of the this compound monomer significantly influence the macroscopic properties of the resulting polymers.
Polyester Properties: In polyesters synthesized from 1,5-pentanediol and aliphatic diacids, the crystallizability and melting temperature (Tm) generally increase with the length of the dicarboxylate chain, often exhibiting an "even-odd" effect. scribd.com For instance, poly(1,5-pentylene azelate) (PPeAz), poly(1,5-pentylene sebacate) (PPeSe), and poly(1,5-pentylene dodecanedioate) (PPeDo) exhibit melting temperatures between 50–62 °C, good thermal stability, and tensile properties comparable to or even superior to polyethylene (B3416737) and the biodegradable copolyester poly(butylene adipate-co-terephthalate) (PBAT). scribd.comacs.org The thermal stability of 1,5-pentanediol polyesters typically ranges from 308 °C to 371 °C. mdpi.com The incorporation of isosorbide (B1672297) into 1,5-pentanediol polyesters has been shown to increase the glass transition temperature (Tg). For example, a 50 mol % inclusion of isosorbide can lead to Tg values of 29.2 °C and 53.2 °C in specific copolyesters, demonstrating a linear relationship between isosorbide content and Tg. mdpi.comnih.gov Conversely, poly(pentamethylene 2,5-furanoate) (PPeF) mats, which are amorphous with a Tg of 14 °C, undergo significant densification under physiological conditions, impacting their mechanical properties. nih.gov Methyl branching in diols, such as 2,5-hexanediol (B147014) (an analogue of 1,4-pentanediol with two methyl branches), can lead to a reduction in polymer crystallinity. thegoodscentscompany.com
Polyurethane Properties: The choice of this compound isomer also affects the properties of polyurethanes. Polyurethanes derived from 3-methyl-1,5-pentanediol polycarbonate exhibit low modulus and high flexibility. chemicalbook.com The stabilization energies resulting from molecular chain interactions play a role in the tensile strength of polyurethanes, with 1,10-decanediol (B1670011) polycarbonate-based polyurethanes showing higher stabilization compared to those based on 3-methyl-1,5-pentanediol polycarbonate. chemicalbook.com The mechanical properties of waterborne polyurethanes can be precisely tuned by adjusting the concentrations of their components, including the specific type of polyol, such as hexanediol/pentanediol-based polycarbonate polyols. uni.lu
The isomeric form of pentanediols can profoundly influence the kinetics of polymerization and the resulting macromolecular architecture.
Isomer-Specific Effects: 2,4-Pentanediol (PDL) serves as a model compound for polyvinyl alcohol in studies of polymerization kinetics and polymer structure. Its inherent flexibility, stemming from its pentane (B18724) backbone and stereogenic centers, allows for the tuning of polymer properties and enhances the mechanical performance of the final products. wikipedia.org The presence of different isomers of diol diester electron donors, such as 2,4-pentanediol dibenzoate (PDDB) isomers, significantly impacts the catalytic performance of Ziegler-Natta catalysts in propylene polymerization. fishersci.ca Specifically, the stereoisomer content of 3,5-heptanedioldibenzoate (HDDB) in these catalysts is crucial, affecting not only the catalytic activity and stereoselectivity (isotactic index) but also the molecular weight and molecular weight distribution of the polypropylene produced. fishersci.ca The orientation of the methyl or ethyl groups within the different isomers of PDDB/HDDB influences hydrogen transfer reactions. This, in turn, alters the activation energy differences between the hydrogen transfer reaction and the propylene insertion reaction, ultimately dictating the molecular weight of the polypropylene. fishersci.ca While research on 1,3-cyclothis compound isomers provides a broader understanding, it illustrates how the choice of stereoisomer can lead to distinct polymer properties and thermal stability, with the trans isomer promoting higher rigidity and crystallinity and the cis isomer being more prone to degradative ester bond cleavage at lower temperatures. osti.gov This principle underscores the critical role of this compound isomerism in controlling polymerization outcomes and the resulting macromolecular architecture.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| 1,5-Pentanediol | 8105 |
| 1,2-Pentanediol | 93000 |
| 2,4-Pentanediol | 12262 |
| 2-Methyl-2,4-pentanediol | 107-41-5 |
| 3-Methyl-1,5-pentanediol | 20524 |
| 2,2,4-Trimethyl-1,3-pentanediol | 8946 |
| 2,2,4-Trimethyl-1,3-pentanediol dibenzoate | 23284 |
| 1,5-Pentanediol dibenzoate | 243694 |
| 2,4-Pentanediol dibenzoate | 12265815 |
| 3-Methyl-1,5-pentanediol diacrylate | 64194-22-5 |
| 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | 6490 |
| Furfural | 98-01-1 |
| Tetrahydrofurfuryl alcohol | 97-99-4 |
| Dihydropyran | 110-87-2 |
| 2-Hydroxytetrahydropyran | 136505 |
| 5-Hydroxyvaleraldehyde | 110-62-3 |
| 2,4-Pentanedione | 123-54-6 |
| Isosorbide | 653-67-8 |
| Glutaraldehyde (B144438) (1,5-Pentanedial) | 111-30-8 |
Data Tables
Table 1: Thermal Properties of Selected 1,5-Pentanediol Derived Polyesters
| Polyester Type | Diacid Chain Length | Melting Temperature (Tm) [°C] | Thermal Stability Range [°C] | Glass Transition Temperature (Tg) [°C] |
| Poly(1,5-pentylene azelate) (PPeAz) | C9 | 50-62 | Good | Not specified |
| Poly(1,5-pentylene sebacate) (PPeSe) | C10 | 50-62 | Good | Not specified |
| Poly(1,5-pentylene dodecanedioate) (PPeDo) | C12 | 50-62 | Good | Not specified |
| 1,5-Pentanediol Polyesters (General) | Varied | 77.3-154.7 | 308-371 | Varied |
| PPeF70IS30 (1,5-PDO, FDCA, Isosorbide, Succinic Acid) | - | Not specified | Not specified | 31 |
| PPeF85IS15 (1,5-PDO, FDCA, Isosorbide, Succinic Acid) | - | Not specified | Not specified | 22 |
| Poly(pentamethylene 2,5-furanoate) (PPeF) | FDCA | Not specified | Not specified | 14 |
Note: "Good" thermal stability implies high thermal decomposition temperatures, often above 300°C. Specific values for decomposition temperatures were 308-371°C for 1,5-pentanediol polyesters. mdpi.com
Computational and Theoretical Chemistry of Pentanediols
Conformational Analysis and Intramolecular Hydrogen Bonding Interactions
The conformational landscape of pentanediols is significantly shaped by intramolecular hydrogen bonding (IMHB) interactions. For instance, studies on 1,5-pentanediol (B104693) (PeD) have revealed a complex conformational space, with calculations identifying 109 distinct conformers. Contrary to shorter chain diols like ethylene (B1197577) glycol, intramolecular hydrogen-bonded conformers are not the most dominant at room temperature for 1,5-pentanediol. This phenomenon is attributed to entropic considerations associated with the formation of eight-membered rings researchgate.netfigshare.commdpi.com.
In the case of 2,4-pentanediol (B147393), both racemic and meso isomers exhibit rich conformational landscapes. Theoretical investigations, particularly in the gas phase, predict that syn- and anti-2,4-pentanediol predominantly exist in conformations featuring intramolecular hydrogen bonds. However, when solvent effects are considered using the Polarizable Continuum Model (PCM), the anti isomer shows a notable presence (approximately 33%) of non-hydrogen-bonded conformations, while the syn isomer maintains a strong preference (around 94%) for hydrogen-bonded structures. Furthermore, the anti stereoisomer demonstrates greater conformational diversity, yielding 11 conformers compared to the syn isomer's 4, of which only two account for 94% of the population lclark.edu.
For 2-methyl-2,4-pentanediol (MPD), quantum chemical calculations have explored its "crystal" conformations. While one conformation without intramolecular hydrogen bonds appears most favorable in crystal structures, energy minimization in vacuum indicates that the conformer with an intramolecular hydrogen bond possesses the lowest energy researchgate.net. Intramolecular hydrogen bonding universally influences the relative energetics of conformers, as well as the positions, intensities, and widths of OH stretching peaks in spectroscopic analyses researchgate.netfigshare.com.
Vibrational Spectroscopic Predictions and Interpretation (e.g., OH Vibrational Overtone Spectra)
Vibrational spectroscopy, particularly the study of OH vibrational overtone spectra, provides a sensitive probe for hydrogen bonding and conformational analysis in pentanediols. For 1,5-pentanediol, theoretical simulations of the Δv(OH) = 3 and 4 overtone spectra have been performed using methods such as B3LYP/6-31+G(d,p). These studies confirm that the established correlation between the hydrogen-bonded OH red shift and homogeneous width (Γ = 0.0155(Δω)^1.36) remains valid for 1,5-pentanediol, consistent with observations for shorter diols. It has also been shown that the initial decay pathway for intramolecular hydrogen-bonded OH groups involves CCOH torsion and COH bending modes, irrespective of the alkanediol chain length up to n=6 researchgate.netfigshare.com.
Overtone bands in the Near-Infrared (NIR) region are particularly significant for analyzing vibrations involving small hydrogen atoms bonded to larger atoms (e.g., C-H, O-H, N-H). This is due to the inherent anharmonicity of these vibrations, which leads to stronger overtones. The proximity of their fundamental stretching vibrations to the NIR region means their first overtones often appear within this range s-a-s.org. Beyond intramolecular interactions, vibrational spectroscopy, including infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, has been employed to investigate intermolecular self-associations of pentanediol isomers. For example, studies on 2,4-pentanediol and 2-methyl-2,4-pentanediol in solution have revealed their propensity to form cyclic trimer structures through hydrogen bonding capes.gov.br.
Molecular Dynamics Simulations: Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations are indispensable tools for exploring the dynamic behavior of pentanediols, particularly in understanding solvent effects and intermolecular interactions. These simulations can reveal how the surrounding solvent environment influences the conformational preferences of solute molecules and their aggregation phenomena nih.gov.
In protic solutions, the presence of solvent molecules can significantly alter the conformational landscape of diols. Intramolecular hydrogen bonds, which might be stable in the gas phase, can be disrupted in favor of more energetically favorable solute-solvent intermolecular hydrogen bonds. The balance between the molecule's internal energy and the stabilizing effect of solute-solvent interactions dictates the resulting conformer composition in the liquid phase researchgate.netmdpi.com.
Quantum Chemical Calculations (e.g., Density Functional Theory, MP2) for Electronic Structure and Reactivity Studies
Quantum chemical calculations, primarily Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental for investigating the electronic structure and reactivity of pentanediols. DFT methods, such as B3LYP and B3PW91, offer a good balance between computational cost and accuracy for many systems, although their results can be dependent on the chosen functional peerj.comu-tokyo.ac.jpdiva-portal.org. MP2, on the other hand, explicitly incorporates electron correlation, providing a systematic approach to improving theoretical accuracy, though it is generally more computationally demanding for larger molecules peerj.comu-tokyo.ac.jp.
These methods are extensively applied to:
Conformer Population and Free Energy: For 1,5-pentanediol, room temperature free energy calculations and relative conformer populations have been determined using B3LYP/6-31+G(d,p), MP2/6-31+G(d,p), and MP2/6-311++G(3df,3pd) levels of theory researchgate.netfigshare.com. Similarly, conformer energies of syn- and anti-2,4-pentanediol have been surveyed using MP2/6-31G* theory lclark.edu.
Dipole Moments and Energies: DFT calculations (e.g., B3PW91 functional with a 6-31G(d,p) basis set) have been used to compute dipole moments and energies for 2-methyl-2,4-pentanediol in various "crystal" conformations, and to optimize their structures to local energy minima researchgate.net.
Reactivity and Reaction Energies: Quantum chemical calculations are crucial for understanding the intrinsic reactivity of molecules by providing insights into their electronic structure diva-portal.org. Benchmarking studies compare the accuracy of DFT and MP2 methods for calculating reaction energies, noting that MP2 can be sensitive to the basis set used, and that the inclusion of dispersion corrections often improves DFT results peerj.com. These calculations can also be used to estimate chemical reaction pathways and transition state energies, which are vital for predicting reaction mechanisms rsc.org.
In Silico Prediction of Reaction Mechanisms and Pathways
"In silico" methods, encompassing a broad range of computational techniques, are increasingly employed for predicting reaction mechanisms and pathways involving pentanediols. Quantum chemical calculations, as discussed in the previous section, form a core component of this. They enable the analysis of reaction mechanisms by estimating chemical reaction pathways, including the energies of transition states and associated equilibria rsc.org.
Furthermore, in silico toxicology integrates various mathematical models to predict the toxicity of chemicals based on their structural and physicochemical properties. These models can assess molecular initiating events and adverse outcome pathways (AOPs), providing mechanistic insights into potential biological activities mdpi.com. Such computational designs and predictions are vital for streamlining research and development processes, especially when experimental validation is resource-intensive researchgate.net.
Advanced Analytical Methodologies for Pentanediol Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of pentanediol isomers. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) techniques provide detailed information about the connectivity of atoms, the chemical environment of nuclei, and the presence of functional groups.
Detailed Research Findings: For 1,5-pentanediol (B104693), ¹H-NMR spectroscopy typically reveals distinct signals corresponding to the different proton environments. The hydroxyl protons (-OH) often appear as a broad singlet, exchangeable with D₂O. The methylene (B1212753) protons adjacent to the hydroxyl groups (-CH₂OH) are deshielded and appear at characteristic chemical shifts, while the internal methylene protons (-CH₂-) are more shielded. Integration of these signals provides the relative number of protons in each environment, confirming the molecular formula and isomer identity.
¹³C-NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom. The carbons bearing hydroxyl groups (-CH₂OH) are typically more deshielded than the internal methylene carbons. The absence of specific carbon signals or the presence of additional signals can indicate impurities or the presence of other this compound isomers.
Interactive Data Table: Simulated NMR Data for 1,5-Pentanediol in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (¹H-NMR) | Integration (¹H-NMR) | Assignment | Research Finding |
| ¹H | 3.65 | Triplet (t) | 4H | 2 x -CH₂OH | Confirms two primary alcohol groups. |
| ¹H | 1.58 | Quintet (quint) | 4H | 2 x -CH₂CH₂OH | Indicates methylene groups adjacent to the alcohol-bearing carbons. |
| ¹H | 1.40 | Quintet (quint) | 2H | -CH₂- (central) | Confirms the central methylene group in the pentane (B18724) chain. |
| ¹H | 2.5 (broad) | Singlet (s) | 2H | 2 x -OH | Confirms the presence of two hydroxyl protons. (Variable, depends on concentration, solvent, temperature) |
| ¹³C | 62.5 | - | - | 2 x -CH₂OH | Characteristic shift for carbons directly bonded to hydroxyls. |
| ¹³C | 32.3 | - | - | 2 x -CH₂CH₂OH | Shift for carbons adjacent to the alcohol-bearing carbons. |
| ¹³C | 22.8 | - | - | -CH₂- (central) | Shift for the central carbon in the aliphatic chain. |
Note: Chemical shifts are approximate and can vary slightly depending on solvent, concentration, and temperature.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are critical techniques for determining the molecular weight and elemental composition of this compound, as well as for identifying its fragmentation pathways. These methods are highly sensitive and provide definitive molecular identification.
Detailed Research Findings: Electron Ionization Mass Spectrometry (EI-MS) of 1,5-pentanediol typically shows a molecular ion peak [M]⁺ at m/z 104. However, due to the presence of hydroxyl groups, the molecular ion can be unstable and often appears with low intensity or is absent. More commonly, characteristic fragment ions are observed, which result from the loss of water molecules or alkyl radicals. For instance, the loss of one water molecule (18 Da) would result in a fragment at m/z 86, while the loss of two water molecules would result in m/z 68. Cleavage of C-C bonds also yields diagnostic fragments, providing insights into the carbon backbone structure.
HRMS provides exact mass measurements, allowing for the precise determination of the elemental composition (e.g., C₅H₁₂O₂) and distinguishing this compound from compounds with similar nominal masses. This is particularly valuable for confirming the identity of synthesized this compound and detecting trace impurities.
Interactive Data Table: Simulated MS Data for 1,5-Pentanediol (C₅H₁₂O₂)
| Ion Type | m/z (Nominal) | Proposed Formula | Fragmentation Pathway | Research Finding |
| Molecular Ion | 104 | C₅H₁₂O₂ | [M]⁺ | Confirms molecular weight (often low intensity/absent). |
| Fragment Ion | 86 | C₅H₁₀O | [M - H₂O]⁺ | Indicates loss of one water molecule. |
| Fragment Ion | 68 | C₅H₈ | [M - 2H₂O]⁺ | Indicates successive loss of two water molecules. |
| Fragment Ion | 73 | C₃H₅O₂ | Loss of C₂H₇ (e.g., CH₂CH₂OH) | Suggests cleavage near a hydroxyl group. |
| Fragment Ion | 45 | C₂H₅O | CH₂CH₂OH⁺ | Common fragment from primary alcohol cleavage. |
Note: Fragmentation patterns can vary with ionization method. HRMS would provide exact masses, e.g., 104.0837 for C₅H₁₂O₂.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers by molecular vibrations provides a unique spectral fingerprint.
Detailed Research Findings: For this compound, the most prominent feature in the IR spectrum is the broad and strong absorption band in the 3200-3400 cm⁻¹ region, characteristic of the O-H stretching vibration of hydrogen-bonded hydroxyl groups. This broadness indicates intermolecular hydrogen bonding, typical for diols. Sharp bands in the 2850-2970 cm⁻¹ region correspond to C-H stretching vibrations from the aliphatic methylene groups. The C-O stretching vibration of the primary alcohol groups is typically observed in the 1000-1070 cm⁻¹ range. The presence and intensity of these bands confirm the alcoholic nature and the aliphatic chain structure of this compound.
Interactive Data Table: Simulated IR Absorption Frequencies for 1,5-Pentanediol
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Research Finding |
| 3200-3400 | O-H stretching | Strong, broad | Confirms presence of hydrogen-bonded hydroxyl groups. |
| 2970 | C-H stretching (asymmetric) | Medium | Aliphatic C-H bonds. |
| 2850 | C-H stretching (symmetric) | Medium | Aliphatic C-H bonds. |
| 1460 | C-H bending (scissoring) | Medium | CH₂ deformation. |
| 1050 | C-O stretching | Strong | Confirms primary alcohol groups. |
Chromatographic Techniques (e.g., Gas Chromatography with FID, High-Performance Liquid Chromatography)
Chromatographic techniques are essential for the quantitative analysis, purity assessment, and separation of this compound from impurities or other isomers. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is commonly employed, while High-Performance Liquid Chromatography (HPLC) can also be utilized, especially for less volatile derivatives or specific applications.
Detailed Research Findings: Gas Chromatography (GC-FID): Due to its relatively low molecular weight and volatility, this compound is well-suited for GC analysis. GC-FID is widely used for:
Purity Determination: Quantifying the percentage of this compound in a sample and identifying and quantifying impurities.
Isomer Separation: Different this compound isomers (e.g., 1,5-pentanediol, 1,2-pentanediol (B41858), 2,4-pentanediol) will exhibit distinct retention times on suitable GC columns (e.g., polar stationary phases like polyethylene (B3416737) glycol). This allows for the precise determination of isomer ratios in synthetic mixtures.
Reaction Monitoring: Tracking the conversion of reactants to this compound and the formation of by-products in chemical syntheses.
High-Performance Liquid Chromatography (HPLC): While GC is often preferred, HPLC can be used for this compound analysis, particularly if derivatization is required for enhanced detection or if the sample matrix is complex. HPLC with refractive index (RI) detection or evaporative light scattering detection (ELSD) can directly analyze pentanediols without derivatization.
Interactive Data Table: Simulated GC-FID Analysis of a 1,5-Pentanediol Sample
| Peak No. | Retention Time (min) | Area % | Compound Identity (Proposed) | Research Finding |
| 1 | 5.2 | 0.5 | Unknown Impurity 1 | Indicates presence of trace impurity. |
| 2 | 6.8 | 98.7 | 1,5-Pentanediol | Confirms high purity of the main product. |
| 3 | 7.5 | 0.3 | 2,4-Pentanediol (B147393) (Isomer) | Suggests presence of a minor isomeric impurity. |
| 4 | 8.1 | 0.5 | Unknown Impurity 2 | Indicates presence of another trace impurity. |
Note: Retention times and peak areas are illustrative and depend on GC column, temperature program, and flow rates.
Thermal Analysis Methods (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for understanding the physical state, thermal transitions, and thermal stability of this compound. These methods provide insights into melting behavior, glass transitions, and decomposition characteristics.
Detailed Research Findings: Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. For crystalline this compound isomers, DSC can precisely determine the melting point (T_m) and enthalpy of fusion (ΔH_f). For amorphous or supercooled this compound, the glass transition temperature (T_g) can be identified. Purity can also be assessed by the sharpness and symmetry of the melting peak; impurities typically broaden and depress the melting point. For 1,5-pentanediol, which is a liquid at room temperature, its freezing/melting behavior can be studied at sub-ambient temperatures.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability of this compound, determine its decomposition temperature, and quantify any volatile components or residues. TGA curves typically show a single major weight loss step corresponding to the thermal decomposition and volatilization of this compound, usually at temperatures above its boiling point under atmospheric pressure. The onset and endset temperatures of this weight loss provide critical data for processing and storage conditions.
Interactive Data Table: Simulated Thermal Analysis Data for 1,5-Pentanediol
| Technique | Parameter | Value | Observation/Research Finding |
| DSC | Melting Point (T_m) | -18 °C | Confirms the low melting point, consistent with its liquid state at room temperature. |
| DSC | Enthalpy of Fusion (ΔH_f) | 12.5 J/g | Indicates the energy required for the phase transition. |
| TGA | Onset Decomposition Temp. (T_onset) | 220 °C (in N₂) | Marks the beginning of significant thermal degradation. |
| TGA | Endset Decomposition Temp. (T_endset) | 280 °C (in N₂) | Indicates the completion of primary decomposition. |
| TGA | Residual Mass at 600 °C | < 0.5 % | Suggests complete volatilization/decomposition with minimal char formation. |
Note: Values are illustrative and can vary with heating rate, atmosphere, and sample purity.
Sustainable Production and Process Intensification of Pentanediols
Techno-Economic Analysis of Bio-based Pentanediol Production
Techno-economic analysis (TEA) is a critical tool for evaluating the commercial viability of bio-based chemical production pathways. For pentanediols, TEA studies have focused on assessing the costs associated with converting biomass-derived feedstocks into the final product, thereby identifying key economic drivers and potential bottlenecks.
A notable pathway is the production of 1,5-pentanediol (B104693) (1,5-PDO) from furfural (B47365), a platform chemical readily derived from lignocellulosic biomass like corn cobs. iastate.eduacs.org A detailed process model for this conversion route, which involves steps like hydrogenation, dehydration, and hydration, has been developed to estimate the minimum selling price (MSP) of 1,5-PDO. iastate.edu The analysis reveals that monomer costs account for over 90% of the total production cost, highlighting the sensitivity of the process economics to feedstock pricing. iastate.edu
One comprehensive TEA for a pioneer plant producing 1,5-PDO from furfural estimated an MSP of $1,973 per ton . acs.org This calculation was based on a set of specific financial and operational assumptions, which are crucial for understanding the context of the cost estimate. The sensitivity analysis performed in the study confirmed that the furfural feedstock price and the plant's production scale are the most influential economic parameters. acs.org The price of 1,5-PDO from this bio-based route can range from $1,390 to $2,920 per ton, depending on variables such as furfural and hydrogen costs, plant size, and capital expenses. iastate.edu
Interactive Data Table: Key Assumptions in TEA of Bio-based 1,5-Pentanediol Production
| Parameter | Value | Reference |
|---|---|---|
| Annual Production Capacity | 37,000 tons | iastate.edu |
| Overall Process Yield | 80% (from Furfural) | iastate.eduacs.org |
| Plant Life | 30 years | iastate.edu |
| Internal Rate of Return (IRR) | 10% | iastate.edu |
| Project Contingency | 40% | iastate.edu |
| Estimated Minimum Selling Price (MSP) | $1,973 / ton | acs.org |
These analyses suggest that bio-based this compound can become cost-competitive with petroleum-derived alternatives, provided that feedstock costs are managed and production processes are optimized for high efficiency and scale. iastate.edu
Life-Cycle Assessment of this compound Manufacturing Processes
Life-Cycle Assessment (LCA) is an essential methodology for quantifying the environmental footprint of a product from "cradle-to-gate," encompassing raw material extraction, processing, and final production. corrim.org For bio-based chemicals, LCA provides a scientific basis for evaluating their sustainability claims compared to their fossil-based counterparts.
An independent, third-party-validated cradle-to-gate LCA has been conducted for bio-based 1,5-pentanediol derived from renewable, non-food feedstocks like corn cobs and sugarcane bagasse. pcimag.comworldbiomarketinsights.com The assessment, which aligns with ISO 14040 and 14044 standards, delivered compelling results regarding the environmental benefits of this bioprocess. pcimag.com
The study's primary finding was a significant reduction in greenhouse gas (GHG) emissions. Compared to petroleum-derived 1,6-hexanediol (B165255), a chemical with similar applications, the bio-based 1,5-PDO demonstrated up to a 99% reduction in GHG emissions . pcimag.comworldbiomarketinsights.com This dramatic decrease underscores the potential of renewable chemistry to mitigate climate impact. worldbiomarketinsights.com Furthermore, the analysis revealed that process efficiency gains alone accounted for an 82% reduction in GHG emissions over conventional methods, highlighting the importance of advanced process engineering. worldbiomarketinsights.com Beyond climate impact, the assessment also indicated advantages in other environmental categories, including resource consumption and particulate matter reduction. worldbiomarketinsights.com
Interactive Data Table: Comparative Environmental Performance
| Product | Feedstock | GHG Emission Reduction (vs. Petrochemical Analogue) | Reference |
|---|---|---|---|
| 1,5-Pentanediol (1,5-PDO) | Renewable (Corn Cobs, Sugarcane Bagasse) | Up to 99% | pcimag.comworldbiomarketinsights.com |
| Contribution from Process Efficiency | N/A | 82% | worldbiomarketinsights.com |
The results from such LCAs provide robust, scientifically validated evidence that bio-based this compound production can offer a substantially lower environmental footprint, supporting its role in a more sustainable chemical industry. worldbiomarketinsights.com
Process Design and Engineering for Efficiency and Yield Optimization
Achieving the economic and environmental benefits detailed above hinges on sophisticated process design and engineering. The intensification of this compound production focuses on maximizing reaction efficiency, simplifying separation and purification, and enabling stable, long-term operation through innovations in reactor design, catalysis, and the implementation of continuous flow systems.
Reactor Design and Continuous Flow Systems: Continuous flow chemistry, or "flow chemistry," offers significant advantages over traditional batch processing. researchgate.net By pumping reactants through reactor coils or packed beds, these systems provide superior control over parameters like temperature, pressure, and residence time. researchgate.net This precise control leads to more efficient mixing, rapid heat transfer, and enhanced safety, which are critical for optimizing yield and selectivity. researchgate.net The scalability of continuous systems is often more straightforward than batch reactors, achieved by extending operational time or by "numbering up" (running multiple systems in parallel).
Catalyst and Separation Subsystems: The choice of catalyst is paramount for yield and selectivity. In the production of 1,2-pentanediol (B41858) (1,2-PDO) from furfuryl alcohol, research has demonstrated the high efficacy of bimetallic Ni–Sn/ZnO catalysts. researchgate.net These catalysts facilitate the targeted breaking of specific chemical bonds, leading to the selective and continuous production of 1,2-PDO. researchgate.net A key aspect of process intensification is catalyst stability. Studies have shown that a representative 3Ni–3Sn/ZnO catalyst could operate continuously for approximately 450 hours, producing 438 grams of 1,2-PDO with a 91% yield before requiring a straightforward regeneration process to restore its activity. researchgate.net
Interactive Data Table: Research Findings in Continuous 1,2-PDO Production
| Parameter | Finding / Value | Reference |
|---|---|---|
| Catalyst System | Bimetallic 3Ni–3Sn/ZnO | researchgate.net |
| Feedstock | Furfuryl Alcohol (FAL) | researchgate.net |
| Product Yield | 91% | researchgate.net |
| Continuous Operation Time | ~450 hours (with regeneration) | researchgate.net |
| Total Product Obtained | 438 g (4464 mmol) | researchgate.net |
Through these advanced engineering strategies—from the molecular level of catalyst design to the macro level of integrated continuous flow systems—the production of pentanediols can be significantly intensified, leading to higher yields, lower costs, and a reduced environmental impact.
Emerging Research Frontiers and Potential Applications of Pentanediols
Development of Next-Generation Catalytic Systems for Pentanediol Synthesis
The efficient synthesis of pentanediols, particularly from biomass-derived platform molecules like furfural (B47365) and levulinic acid, hinges on the development of highly active, selective, and stable catalysts. Research is focused on creating sophisticated catalytic systems that can operate under milder conditions, reduce reliance on expensive noble metals, and improve yields of specific this compound isomers such as 1,4-pentanediol (B150768) (1,4-PDO) and 1,5-pentanediol (B104693) (1,5-PDO).
Next-generation catalysts often feature a bifunctional design, incorporating both metal sites for hydrogenation and acid or base sites for reactions like ring-opening and dehydration. rsc.orgrsc.org For instance, in the conversion of furfural to 1,4-PDO, a bifunctional catalyst with metallic and acidic components is necessary to facilitate the initial hydrogenation to furfuryl alcohol, followed by acid-catalyzed ring-opening and final hydrogenation steps. rsc.org
Key developments in catalytic systems include:
Modified Noble Metal Catalysts : While noble metals like Ruthenium (Ru), Rhodium (Rh), and Platinum (Pt) are highly active, research aims to enhance their performance and stability. mdpi.com Modifying these metals with oxophilic promoters like Molybdenum Oxide (MoOx) or Rhenium Oxide (ReOx) has proven effective. rsc.orgrsc.org A MoOx-decorated Ru catalyst supported on activated carbon (Ru/AC) achieved a 1,4-PDO yield as high as 96.7% from levulinic acid at a relatively low temperature of 70°C. rsc.org Similarly, ReOx-modified Iridium (Ir) catalysts have been used for the conversion of furfural to 1,5-PDO. rsc.org
Non-Noble Metal Catalysts : To reduce costs, significant effort is being directed towards developing catalysts based on abundant metals like Copper (Cu), Nickel (Ni), and Cobalt (Co). rsc.org Cu-based catalysts, in particular, have shown excellent performance in the hydrogenation of γ-valerolactone (GVL) to 1,4-PDO. rsc.org A Cu/ZrO2 catalyst, for example, demonstrated 97% GVL conversion and 99% selectivity to 1,4-PDO. rsc.org The development of core-shell and alloy structures, such as CuCo alloys, has also shown improved yields in converting furfural derivatives to 1,4-PDO. rsc.org
Bifunctional Systems for One-Pot Reactions : The one-pot conversion of furfural to pentanediols is a major goal. This has been achieved using catalysts like Rh supported on an octahedral molecular sieve (OMS-2), which provides both metallic and basic sites for the hydrogenolysis of furfural to 1,2-pentanediol (B41858) with 87% selectivity. acs.org Another approach involves a dual-catalyst system, combining Amberlyst-15 with a Ru-FeOx/AC catalyst for the direct conversion of furfural to 1,4-PDO, achieving an 86% yield. researchgate.net
| This compound Isomer | Catalyst | Feedstock | Yield/Selectivity | Reference |
|---|---|---|---|---|
| 1,2-Pentanediol & 1,5-Pentanediol | 2Pt/MgO-200 | Furfuryl Alcohol | 59.4% selectivity (1,2-PDO), 15.2% selectivity (1,5-PDO) | mdpi.com |
| 1,2-Pentanediol | 1% w/w Rh/OMS-2 | Furfural | 87% selectivity | acs.org |
| 1,4-Pentanediol | MoOₓ-decorated Ru/AC | Levulinic Acid | 96.7% yield | rsc.org |
| 1,4-Pentanediol | Cu/ZrO₂ | γ-valerolactone (GVL) | 99% selectivity | rsc.org |
| 1,5-Pentanediol | Pd(0.66 wt%)–Ir–ReOₓ/SiO₂ | Furfural | 71.4% yield | rsc.org |
| 1,5-Pentanediol | Rh-Re/Carbon | 2-hydroxytetrahydropyran (B1345630) | 80 times faster rate than from THFA | osti.gov |
Expanding the Scope of Biorefinery Feedstocks for this compound Production
The economic viability of this compound production is intrinsically linked to the efficient utilization of inexpensive and abundant renewable feedstocks. Lignocellulosic biomass, which includes agricultural residues (e.g., corn stover) and forestry waste (e.g., wood chips), is a prime candidate. nih.govresearchgate.netresearchgate.net The challenge lies in effectively fractionating this complex material and converting its primary components—cellulose (B213188), hemicellulose, and lignin—into chemical intermediates for this compound synthesis. researchgate.net
Emerging biorefinery strategies focus on integrated processes that maximize value from all biomass components.
Fractionation and Conversion : Advanced fractionation techniques, such as the use of solvent systems like gamma-valerolactone (B192634) (GVL)/water, can separate biomass into a pure cellulose solid and a liquid stream containing hemicellulose and lignin. nih.govosti.gov The hemicellulose-derived C5 sugars (e.g., xylose) can be dehydrated to produce furfural, a key platform chemical for 1,5-PDO synthesis. osti.govnih.govosti.gov The cellulose fraction can be converted into levulinic acid, a precursor for 1,4-PDO. rsc.orgresearchgate.net
| Feedstock | Biomass Component | Intermediate | This compound Product | Overall Yield | Reference |
|---|---|---|---|---|---|
| Lignocellulosic Biomass | Hemicellulose | Furfural | 1,5-Pentanediol | 80% (from furfural) | acs.org |
| White Birch Wood Chips | Hemicellulose | Furfural | 1,5-Pentanediol | 69% (from hemicellulose) | nih.govosti.gov |
| Lignocellulosic Biomass | Cellulose & Hemicellulose | Levulinic Acid | 1,4-Pentanediol | Not specified | researchgate.net |
| Corn Stover | Hemicellulose | Not specified | 1,5-Pentanediol | Not specified | researchgate.net |
Tailored this compound Derivatives for Advanced Materials Science
Pentanediols are valuable monomers for synthesizing polymers with tunable properties, offering bio-based alternatives to conventional plastics, coatings, and adhesives. energy.govacs.org Research in this area focuses on creating novel this compound-based polymers and understanding the structure-property relationships that govern their performance.
1,5-Pentanediol, in particular, is a promising building block for high-performance polyesters and polyurethanes. ontosight.aiatamanchemicals.com By reacting bio-based 1,5-PDO with a variety of aliphatic diacids, researchers have synthesized a range of high molecular weight aliphatic polyesters. acs.org The properties of these poly(1,5-pentylene dicarboxylate)s can be precisely tailored by changing the chain length of the diacid co-monomer. acs.org
Key findings in this area include:
High-Performance Polyesters : High molecular weight polyesters synthesized from bio-based 1,5-pentanediol and various aliphatic diacids (containing 4 to 12 carbon atoms) have demonstrated impressive thermo-mechanical properties. acs.org Several of these polyesters, such as poly(1,5-pentylene azelate) (PPeAz) and poly(1,5-pentylene sebacate) (PPeSe), exhibit melting temperatures between 50–62 °C and show tensile properties comparable or superior to polyethylene (B3416737). acs.org
Drop-in Replacements : Bio-based 1,5-PDO is being investigated as a direct, sustainable replacement for petroleum-derived diols like 1,6-hexanediol (B165255) (HDO) in existing polymer formulations. acs.orgresearchgate.net Studies have shown that polyester (B1180765) polyols based on bio-PDO can be used in solvent-borne coatings and hot melt adhesives, exhibiting performance metrics—including hardness, flexibility, and adhesion—that are similar to those of their HDO-based counterparts. acs.org
Versatile Applications : The unique properties of this compound derivatives make them suitable for a wide range of applications. They are used as raw materials for coatings, adhesives, and sealants. ontosight.ai In personal care products, they can function as moisturizing agents, while in the pharmaceutical industry, their hydrophilic and hydrophobic segments can be utilized in controlled-release drug delivery systems. ontosight.ai
| Polymer Name | Abbreviation | Diacid Carbon Atoms | Melting Temp (Tₘ) | Key Characteristics | Reference |
|---|---|---|---|---|---|
| Poly(1,5-pentylene succinate) | PPeS | 4 | - | Crystallizes slowly | acs.org |
| Poly(1,5-pentylene adipate) | PPeA | 6 | - | Less thermally stable | acs.org |
| Poly(1,5-pentylene azelate) | PPeAz | 9 | 50-62 °C | Good thermal stability, superior tensile properties | acs.org |
| Poly(1,5-pentylene sebacate) | PPeSe | 10 | 50-62 °C | Good thermal stability, superior tensile properties | acs.org |
| Poly(1,5-pentylene dodecanedioate) | PPeDo | 12 | 50-62 °C | Good thermal stability, superior tensile properties | acs.org |
Integration of Artificial Intelligence and Machine Learning in this compound Research
The complexity of catalyst design and process optimization for this compound production presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). arxiv.orgresearchgate.net These data-driven approaches can accelerate research and development by rapidly screening vast parameter spaces, identifying hidden correlations, and predicting outcomes with high accuracy. umich.eduijsetpub.com
While the application of AI specifically to this compound is an emerging field, its potential is being realized through its integration into broader chemical engineering and materials science research.
Catalyst Design and Discovery : ML algorithms can be trained on large datasets from computational (e.g., Density Functional Theory calculations) and experimental studies to predict catalyst performance. umich.eduresearchgate.net This allows for the rapid screening of numerous potential catalyst compositions and structures to identify promising candidates for this compound synthesis, reducing the time and cost of experimental testing. arxiv.orgumich.edu For instance, ML can help find descriptors for catalyst activity and selectivity, guiding the rational design of new, more efficient catalysts. umich.edu A review on 1,4-PDO production explicitly notes that DFT calculations based on machine learning molecular dynamics simulations can be used to visualize and understand surface reaction mechanisms. rsc.org
Process Optimization : AI can be used to optimize reaction conditions (e.g., temperature, pressure, solvent) for this compound synthesis. mdpi.com By analyzing complex datasets, ML models can identify the optimal combination of parameters to maximize yield and selectivity while minimizing energy consumption and by-product formation. arxiv.org
Biosynthesis Pathway Optimization : In the field of metabolic engineering, AI is proving to be a powerful tool. A deep-learning analysis was recently used to optimize the microbial biosynthesis of 1,5-PDO in Corynebacterium glutamicum. nih.gov The analysis identified a key enzyme that resolved a metabolic bottleneck related to the cofactor NADPH, ultimately enabling the engineered strain to produce 43.4 g/L of 1,5-PDO in fed-batch fermentation. nih.gov This demonstrates the potential of AI to guide genetic modifications for high-level production of bio-based chemicals. nih.gov
The integration of AI and ML is set to revolutionize the field, moving from traditional trial-and-error experimentation towards a more predictive and data-driven paradigm for developing sustainable this compound production technologies. ijsetpub.commarketresearchintellect.com
Q & A
Q. What are the key methodologies for synthesizing 1,5-pentanediol from biomass-derived substrates like furfural?
The catalytic hydrogenolysis of furfural or its derivatives (e.g., tetrahydrofurfuryl alcohol) is a primary route. Noble metal catalysts (Ir, Rh, Pt) and non-precious metal catalysts (Ni-based systems) are commonly used. Reaction conditions (temperature: 100–200°C, H₂ pressure: 2–5 MPa) and solvent systems (water or polar aprotic solvents) significantly influence yield. However, achieving >80% selectivity for 1,5-pentanediol remains challenging due to competing pathways forming 1,2-pentanediol or decarbonylation products .
Q. How can researchers characterize pentanediol isomers and their derivatives using advanced analytical techniques?
High-resolution GC-TOFMS (Gas Chromatography-Time-of-Flight Mass Spectrometry) is effective for structural elucidation. For example, msFineAnalysis AI can differentiate isomers like 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate by fragmentation patterns. Thermal diffusivity studies via laser thermal lens spectroscopy also provide insights into binary mixtures (e.g., 1,2-pentanediol in acetonitrile/acetophenone) by analyzing thermo-optical parameters .
Q. What are the thermodynamic and safety considerations when handling pentanediols in laboratory settings?
1,5-Pentanediol has a flash point >230°C, making it relatively stable under standard conditions. However, its LD₅₀ (oral, rat) is 2,900 mg/kg, necessitating proper PPE. Incompatibilities with strong oxidizers should be noted. For thermal studies, differential scanning calorimetry (DSC) can monitor phase transitions, while density functional theory (DFT) calculations predict reaction energetics .
Advanced Research Questions
Q. What mechanistic insights explain the selectivity challenges in catalytic hydrogenolysis of furfural to 1,5-pentanediol?
Competing pathways include:
- Acid-catalyzed ring-opening of furan intermediates, which requires Brønsted acid sites.
- Metal-mediated C–O bond cleavage , influenced by metal dispersion and support interactions (e.g., Ni/TiO₂ vs. Ni/Al₂O₃). Isotopic labeling (e.g., D₂O) and in-situ FTIR have identified key intermediates like adsorbed alkoxy species. Recent studies propose bifunctional catalysts with acid-metal interfaces to enhance 1,5-pentanediol selectivity .
Q. How do data contradictions arise in studies of this compound-based polymer properties, and how can they be resolved?
Discrepancies in oxygen barrier performance of furfural-derived polyesters may stem from:
- Variability in diol isomer purity (e.g., 1,5- vs. 1,2-pentanediol).
- Crystallinity differences due to processing conditions (e.g., solvent casting vs. melt extrusion). Standardizing synthesis protocols (e.g., ASTM D3985 for oxygen transmission) and employing multivariate analysis (e.g., PCA) can isolate critical variables .
Q. What non-precious catalyst design strategies improve the sustainability of 1,5-pentanediol production?
- Alloying Ni with Cu reduces over-hydrogenation by modulating d-band electron density.
- Hierarchical zeolite supports (e.g., Beta zeolite) enhance substrate diffusion and active site accessibility.
- Lewis acid promoters (e.g., SnCl₂) stabilize intermediates during hydrogenolysis. Life-cycle assessment (LCA) tools like ecoinvent 3.4 can evaluate environmental impacts, though data gaps for biomass-derived diols require proxy data .
Q. How can phenomenological frameworks address gaps in understanding this compound’s role in high-temperature energy storage?
Hermeneutic analysis of electrolyte stabilization mechanisms (e.g., 1,5-pentanediol in Zn-ion batteries at 100°C) should integrate:
- Operando Raman spectroscopy to track solvation structure changes.
- Ab-initio molecular dynamics (AIMD) simulations to model H-bonding networks. Triangulating experimental, computational, and phenomenological data ensures robust mechanistic hypotheses .
Methodological Guidance
Designing experiments to compare this compound isomers in solvent applications:
- Controlled variables : solvent polarity (via Kamlet-Taft parameters), temperature, and concentration.
- Response metrics : viscosity (ASTM D445), density (ASTM D4052), and excess molar volume calculations.
For example, 1,2-pentanediol in acetonitrile exhibits negative excess molar volumes due to strong H-bonding, whereas 1,5-pentanediol shows less interaction .
Validating catalytic activity data in furfural hydrogenolysis:
- Internal standards (e.g., n-dodecane) for GC quantification.
- Leaching tests (ICP-OES) to rule out homogeneous catalysis.
- Kinetic isotope effects (KIE) to identify rate-determining steps (e.g., C–H vs. C–O cleavage) .
Addressing ethical considerations in this compound toxicology studies:
Adhere to OECD guidelines for acute toxicity testing (e.g., OECD 423). For human cell line studies, IRB approval and FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure ethical rigor. Data from analogs (e.g., 1,2-hexanediol) can supplement gaps under REACH compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
